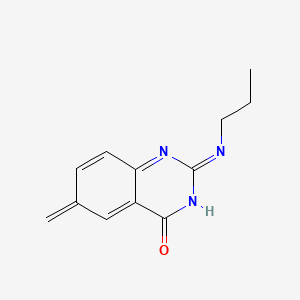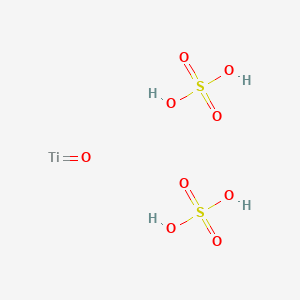
bis(sulfuric acid); titanium(II) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(IV) oxysulfate-sulfuric acid hydrate is an inorganic compound with the formula TiOSO₄ · xH₂SO₄ · yH₂O . It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid . This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(IV) oxysulfate-sulfuric acid hydrate can be synthesized by dissolving titanium dioxide in fuming sulfuric acid. The solution is then filtered and crystallized three times from boiling 45% sulfuric acid. The crystals are washed with ethanol to remove excess acid and then with diethyl ether. Finally, the compound is dried in air for several hours and then in an oven at 105-110°C .
Industrial Production Methods
In industrial settings, the production of titanium(IV) oxysulfate-sulfuric acid hydrate involves similar steps but on a larger scale. The process includes the dissolution of titanium dioxide in sulfuric acid, followed by filtration, crystallization, and drying. The compound is typically produced in synthesis-grade quality for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(IV) oxysulfate-sulfuric acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Hydrolysis: It hydrolyzes to form a gel of hydrated titanium dioxide.
Substitution: The sulfate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with titanium(IV) oxysulfate-sulfuric acid hydrate include water, ethanol, and diethyl ether. The reactions typically occur under controlled temperatures and acidic conditions .
Major Products Formed
The major products formed from the reactions of titanium(IV) oxysulfate-sulfuric acid hydrate include titanium dioxide and various substituted titanium compounds .
Applications De Recherche Scientifique
Titanium(IV) oxysulfate-sulfuric acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of mesoporous titania particles with anatase-type crystalline walls.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism by which titanium(IV) oxysulfate-sulfuric acid hydrate exerts its effects involves the hydrolysis of the compound to form hydrated titanium dioxide. This process is facilitated by the presence of sulfuric acid, which acts as a catalyst. The molecular targets and pathways involved in its action are primarily related to its ability to form stable titanium dioxide structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) oxide sulfate: Similar in composition but lacks the sulfuric acid hydrate component.
Titanium(IV) oxysulfate: Similar but does not include the sulfuric acid hydrate.
Titanyl sulfate: Another similar compound with slightly different properties.
Uniqueness
Titanium(IV) oxysulfate-sulfuric acid hydrate is unique due to its combination of titanium, sulfate, and sulfuric acid hydrate components. This combination gives it distinct properties that are useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
H4O9S2Ti |
|---|---|
Poids moléculaire |
260.0 g/mol |
Nom IUPAC |
oxotitanium;sulfuric acid |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
Clé InChI |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
SMILES canonique |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


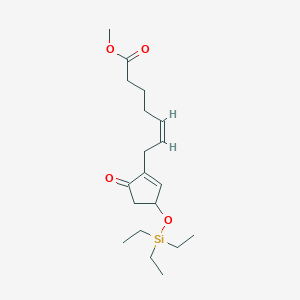
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
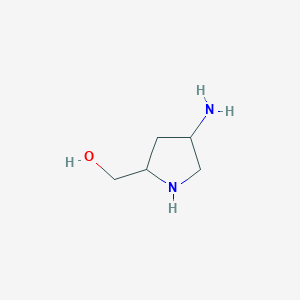
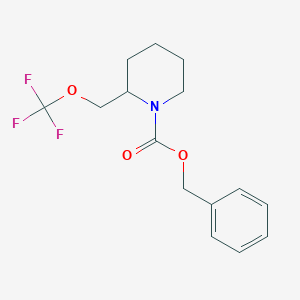

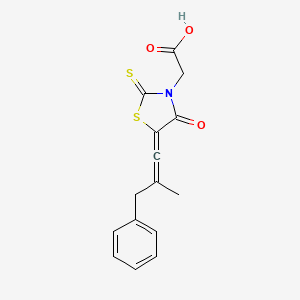
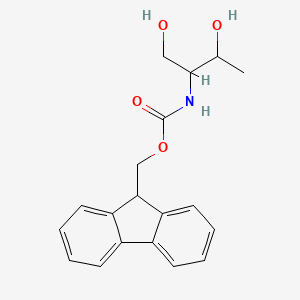
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)

![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
